molecular formula C12H8BrNO4 B311076 2-[(5-bromofuran-2-carbonyl)amino]benzoic acid

2-[(5-bromofuran-2-carbonyl)amino]benzoic acid

Cat. No.: B311076
M. Wt: 310.1 g/mol
InChI Key: JLRIYLNGSBNQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-bromofuran-2-carbonyl)amino]benzoic acid is a chemical compound known for its unique structure and properties. It consists of a benzoic acid moiety linked to a 5-bromo-2-furanyl group through an oxomethylamino linkage.

Scientific Research Applications

2-[(5-bromofuran-2-carbonyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromofuran-2-carbonyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-furancarboxaldehyde to obtain 5-bromo-2-furancarboxaldehyde. This intermediate is then reacted with aminobenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(5-bromofuran-2-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(5-bromofuran-2-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzoic acid
  • 5-Bromo-2-chlorobenzoic acid
  • 2-Furancarboxaldehyde derivatives

Uniqueness

2-[(5-bromofuran-2-carbonyl)amino]benzoic acid is unique due to its specific structural features, such as the presence of both a brominated furan ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H8BrNO4

Molecular Weight

310.1 g/mol

IUPAC Name

2-[(5-bromofuran-2-carbonyl)amino]benzoic acid

InChI

InChI=1S/C12H8BrNO4/c13-10-6-5-9(18-10)11(15)14-8-4-2-1-3-7(8)12(16)17/h1-6H,(H,14,15)(H,16,17)

InChI Key

JLRIYLNGSBNQBF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(O2)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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